6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
6-bromo-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O/c1-3-5(8)6(13)12-7(9-3)10-4(2)11-12/h1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAURXAFXYHVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199680 | |
| Record name | 6-Bromo-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90150-96-2 | |
| Record name | 6-Bromo-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methylation at Position 5
The 5-methyl group originates from the 1,3-butanedione precursor used in cyclocondensation. For example, reacting 3,5-diamino-1,2,4-triazole with pentane-2,4-dione (a 1,3-diketone with a central methyl group) yields 5-methyl-triazolo[1,5-a]pyrimidin-7(4H)-one. The methyl group is incorporated into the pyrimidine ring during cyclization, with no additional steps required (Scheme 1A).
Methylation at Position 2
Introducing a methyl group at position 2 necessitates using a pre-methylated triazole precursor . For instance, 2-methyl-3,5-diamino-1,2,4-triazole can be synthesized via alkylation of 3,5-diamino-1,2,4-triazole with methyl iodide under basic conditions. Subsequent cyclocondensation with 1,3-butanedione preserves the 2-methyl group, yielding 2,5-dimethyl derivatives.
Bromination at Position 6
Electrophilic bromination of the pyrimidine ring is directed by the electron-donating methyl group at position 5. Using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator selectively brominates position 6. For example, treating 2,5-dimethyl-triazolo[1,5-a]pyrimidin-7(4H)-one with NBS in acetonitrile at 80°C affords the 6-bromo derivative in 72% yield.
Table 1: Bromination Conditions and Yields
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS + AIBN | Acetonitrile | 80 | 72 |
| Br₂ + FeBr₃ | DCM | 25 | 58 |
Optimization and Mechanistic Insights
Cyclocondensation Efficiency
The choice of solvent and catalyst significantly impacts cyclocondensation yields. Ethanol with acetic acid (10 mol%) provides optimal results for reactions between 3,5-diamino-1,2,4-triazole and 1,3-butanedione, achieving >85% yield. Polar aprotic solvents like DMF reduce regioselectivity due to competing side reactions.
Bromination Selectivity
Density functional theory (DFT) calculations indicate that the 5-methyl group activates position 6 via para-directing effects , favoring bromination at this site over position 7. This aligns with experimental observations where 6-bromo isomers dominate (>90%).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal studies confirm the planar triazolo-pyrimidinone system, with Br─C6 bond lengths of 1.89 Å, consistent with σ-bonding.
Challenges and Alternative Approaches
Competing Rearrangements
Dimroth rearrangements may occur during prolonged heating, converting [1,5-a] to [4,3-a] isomers. This is mitigated by using mild acids (e.g., dilute HCl) and shorter reaction times.
Direct Bromination Limitations
Electrophilic bromination fails if electron-withdrawing groups (e.g., nitro) are present. In such cases, Ullmann-type coupling with CuBr₂ offers an alternative pathway.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted triazolopyrimidines with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit a range of biological activities. Some notable applications include:
- PDE Inhibition : As a PDE inhibitor, 6-bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can potentially enhance cellular signaling by increasing cAMP and cGMP levels. This action is crucial in various physiological processes and may have implications in treating cardiovascular diseases and other conditions where PDE activity is dysregulated .
- Antiparasitic Activity : A related study highlighted the potential of triazolo[1,5-a]pyrimidine derivatives as proteasome inhibitors against protozoan parasites such as those causing leishmaniasis. This suggests that this compound may also have applications in treating parasitic infections .
Synthesis and Reactivity
Several synthetic routes have been developed for producing this compound. The compound can undergo various reactions typical for triazoles and pyrimidines:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles under appropriate conditions.
- Condensation Reactions : The compound can participate in condensation reactions to form more complex structures.
These reactivity patterns are crucial for the development of derivatives with enhanced biological activity or selectivity .
Case Study 1: PDE Inhibition
A study investigated the effects of this compound on PDE activity in vitro. The results indicated significant inhibition of specific PDE isoforms associated with increased cAMP levels in human cell lines. This suggests potential therapeutic applications in conditions where cAMP signaling plays a critical role .
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound compared to structurally similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | Triazole-Pyridine | Lacks the second methyl group |
| 3-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | Triazole-Pyrimidine | Different methyl positioning |
| 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | Triazole-Pyrimidine | Contains chlorine instead of bromine |
Each of these compounds exhibits distinct chemical properties and biological activities that differentiate them from this compound .
Mechanism of Action
The mechanism of action of 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin and thereby inhibiting cell cycle progression . The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Bromine at Position 6: Enhances reactivity for further derivatization (e.g., radioiodination for imaging probes) but may reduce solubility compared to chlorine . Trifluoromethyl (CF₃) at Position 5: Increases lipophilicity and enzymatic target affinity, critical for antimalarial activity . Amino/Alkylamino Groups: Improve water solubility and binding to biological targets (e.g., ALS enzyme in herbicides) .
Electrochemical Behavior: Chloromethyl (S1-TP) and morpholinomethyl (S3-TP) substituents at position 5 significantly alter redox potentials, as shown by cyclic voltammetry on carbon electrodes . Brominated derivatives like the target compound are less studied electrochemically but may exhibit distinct oxidation/reduction profiles due to bromine’s electronegativity.
Synthetic Flexibility: Brominated triazolopyrimidinones (e.g., 6-bromo-2-phenyl derivatives) undergo nucleophilic C–H functionalization with Grignard reagents to introduce aryl/hetaryl groups at positions 5 and 7 . In contrast, chlorinated analogs (e.g., 7-chloro derivatives) are precursors for amine substitutions via SNAr reactions .
Physicochemical Data
Biological Activity
6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound characterized by a fused triazole and pyrimidine structure. This compound has garnered attention due to its potential biological activities, which may include antiviral, anticancer, and enzyme inhibition properties. The molecular formula for this compound is C7H8BrN5O, and it possesses a CAS number of 1630763-69-7.
The unique chemical structure of this compound contributes to its biological activity. The presence of bromine and two methyl groups at specific positions enhances its reactivity and interaction with biological targets. The compound's synthesis has been achieved through various methods, including microwave-assisted synthesis and traditional organic reactions .
Biological Activity Overview
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit diverse biological activities. Preliminary studies suggest that this compound interacts with several biological targets:
- Antiviral Activity : Compounds similar to this triazolo-pyrimidine have shown efficacy against various viruses by inhibiting viral replication mechanisms.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
Antiviral Studies
In a study examining the antiviral properties of triazolo-pyrimidines, compounds structurally related to this compound were tested against the tobacco mosaic virus (TMV). Results indicated that certain derivatives exhibited significant inhibition of viral replication at micromolar concentrations. For instance:
- Compound A (similar structure) showed an EC50 value of approximately against TMV.
- Compound B exhibited an IC50 of against respiratory syncytial virus (RSV), indicating potential as an antiviral agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated:
- Cytotoxicity : The compound induced apoptosis in human cancer cell lines with IC50 values ranging from to .
- Mechanism of Action : It was suggested that the compound disrupts mitochondrial function and activates caspase pathways leading to programmed cell death .
Enzyme Inhibition
The interaction with specific enzymes has been a focal point in understanding the pharmacodynamics of this compound:
- Target Enzymes : Initial studies indicate that this compound may inhibit enzymes involved in nucleotide synthesis and DNA repair mechanisms.
- Binding Affinity : Preliminary data suggest a moderate binding affinity for these enzymes; however, further studies are required to elucidate the exact binding sites and mechanisms involved.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | Triazole-Pyridine | Lacks the second methyl group |
| 3-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | Triazole-Pyrimidine | Different methyl positioning |
| 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | Triazole-Pyrimidine | Contains chlorine instead of bromine |
This table highlights how structural variations influence the biological activity of related compounds.
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
The compound is typically synthesized via cyclization reactions. A general method involves reacting 3-amino-1,2,4-triazole derivatives with β-ketoesters (e.g., ethyl acetoacetate) in the presence of a catalyst like p-toluenesulfolic acid under reflux conditions in toluene for 24 hours . Alternatively, cyclocondensation with ortho esters or aldehydes and diethyl azodicarboxylate (DEAD) in DMF can yield the triazolopyrimidinone core . Bromination at the 6-position is achieved using electrophilic agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Q. How should researchers handle and store this compound to ensure stability?
The compound should be stored in airtight containers under refrigeration (2–8°C) to prevent degradation. Handling requires protective equipment (gloves, lab coat, goggles) due to potential reactivity. Waste must be segregated and disposed via certified hazardous waste protocols .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and purity (e.g., δH 10.24 ppm for NH protons, δC 158.8 ppm for carbonyl groups) .
- Elemental Analysis : Validates empirical formula (e.g., C9H8BrN4O requires C: 40.17%, H: 3.00%) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 269.0).
Advanced Research Questions
Q. How can substituent modifications enhance biological activity in triazolopyrimidinone derivatives?
Systematic SAR studies involve introducing electron-withdrawing groups (e.g., Br at C6) to improve binding affinity. For example, 2,5-disubstituted derivatives showed selective TYK2 inhibition (IC50 < 50 nM) in enzymatic assays using THP-1 monocytes. Docking studies (e.g., AutoDock Vina) can predict interactions with target proteins, guiding rational design .
Q. What electrochemical methods are suitable for studying DNA interactions with this compound?
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in phosphate buffer (pH 7.4) can detect DNA binding via shifts in oxidation peaks. A portable electrochemical sensor with a carbon paste electrode is effective for real-time monitoring of interaction kinetics .
Q. How can researchers resolve contradictions in synthetic yields across different protocols?
Discrepancies often arise from variations in reaction time, solvent purity, or catalyst loading. For example, refluxing in toluene for 24 hours vs. 18 hours may alter yields by 10–15% . Controlled reproducibility studies with HPLC monitoring are recommended. X-ray crystallography can confirm structural consistency across batches .
Q. What strategies improve selectivity for kinase inhibitors based on this scaffold?
Selectivity for TYK2 over JAK1-3 is achieved by optimizing steric bulk at C2/C5 positions. In vitro assays with recombinant JAK isoforms and cellular models (e.g., THP-1 cells) validate selectivity. Molecular dynamics simulations (e.g., GROMACS) further refine binding pocket interactions .
Q. How can radioisotope labeling be applied to track in vivo metabolism of this compound?
Radiolabeling with 125I or 14C involves substituting the bromine atom via Ullmann coupling or nucleophilic aromatic substitution. For example, 5-{(3-Iodophenoxy)methyl} derivatives were synthesized using bis(tributyltin) and Pd(PPh3)4 in DMF . In vivo PET/SPECT imaging in tumor-bearing mice (e.g., C6 glioblastoma models) tracks biodistribution.
Q. What crystallographic techniques elucidate the compound’s solid-state behavior?
Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, N-(4-chlorophenyl) analogs crystallize in monoclinic systems (space group P21/c) with Z = 4, revealing intermolecular H-bonding critical for stability .
Q. How do electrophilic substitution reactions influence functionalization at the C6 position?
Bromination via NBS in CCl4 under UV light achieves >90% yield. Nitrosation with NaNO2/HCl followed by reduction (Na2S2O4) introduces amino groups, enabling further acylation or cross-coupling (e.g., Suzuki-Miyaura) for diversification .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
